molecular formula C22H27N3O2 B131982 Nafadotride CAS No. 149649-22-9

Nafadotride

Cat. No.: B131982
CAS No.: 149649-22-9
M. Wt: 365.5 g/mol
InChI Key: IDZASIQMRGPBCQ-UHFFFAOYSA-N
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Description

Nafadotride is a synthetic organic compound known for its role as a dopamine receptor antagonist. It has a high selectivity for the dopamine D3 receptor subtype, making it a valuable tool in neuropharmacological research. The compound’s chemical formula is C22H27N3O2, and it has a molar mass of 365.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nafadotride is synthesized through the formal condensation of 4-cyano-1-methoxynaphthalene-2-carboxylic acid with 1-(1-butylpyrrolidin-2-yl)methanamine . The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Nafadotride primarily undergoes substitution reactions due to the presence of functional groups like the cyano and methoxy groups on the naphthalene ring. These groups can be targeted for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used to introduce new substituents on the naphthalene ring.

    Electrophilic Substitution: Reagents like bromine or nitric acid can be used to introduce halogen or nitro groups, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound would yield brominated derivatives, while nitration would yield nitro derivatives.

Scientific Research Applications

Nafadotride has several applications in scientific research, particularly in the fields of neuropharmacology and psychiatry. It is used to study the role of dopamine D3 receptors in various neurological and psychiatric disorders. Some key applications include:

Comparison with Similar Compounds

Similar Compounds

    Haloperidol: A dopamine D2 receptor antagonist with some affinity for D3 receptors.

    Sulpiride: A selective dopamine D2 receptor antagonist with lower affinity for D3 receptors.

    U99194A: Another selective dopamine D3 receptor antagonist used in research.

Uniqueness

Nafadotride’s uniqueness lies in its high selectivity for dopamine D3 receptors, which is significantly greater than that of other similar compounds. This selectivity allows for more precise studies of the D3 receptor’s role in various physiological and pathological processes .

Biological Activity

Nafadotride, a selective antagonist of the dopamine D3 receptor, has garnered significant interest in pharmacological research due to its unique properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its receptor affinity, behavioral effects, and relevant case studies.

Overview of this compound

This compound (CAS 149649-22-9) is characterized as a highly potent and competitive antagonist specifically targeting the dopamine D3 receptor. Its selectivity is notable, with Ki values indicating strong affinity for D3 receptors compared to D2 receptors. The following table summarizes the binding affinities of this compound at various dopamine receptors:

Receptor Type Ki Value (nM)
Dopamine D30.52
Dopamine D25.0
Dopamine D1269

These values demonstrate that this compound is approximately ten times more selective for the D3 receptor than for the D2 receptor, making it a valuable tool for studying the role of these receptors in neuropharmacology .

This compound functions primarily as a competitive antagonist at the dopamine D3 receptor. In vitro studies have shown that it can inhibit dopamine-induced mitogenesis in cell lines expressing D3 receptors without exhibiting intrinsic agonist activity. This was quantified using thymidine incorporation assays, where this compound demonstrated a pA2 value of 9.6 against quinpirole-induced responses .

In vivo studies further elucidate its action; low doses (0.1-1 mg/kg) of this compound have been shown to increase spontaneous locomotion in habituated rats and climbing behavior in mice, contrasting with higher doses that induce catalepsy, similar to the effects observed with haloperidol, a known D2 antagonist . This biphasic effect suggests that low doses may preferentially block D3 receptors, leading to increased locomotor activity, while higher doses engage both D2 and D3 receptors.

Case Studies and Research Findings

Several studies have investigated the behavioral and biochemical effects of this compound:

  • Sautel et al. (1995) conducted a study examining the differential effects of this compound on locomotor activity in rats. They found that low doses stimulated locomotion while high doses inhibited it, supporting the hypothesis that this compound's effects are dose-dependent and mediated through its action on dopamine receptors .
  • Research by Tocris Bioscience highlights that this compound's preferential binding to D3 receptors could have implications for treating conditions such as schizophrenia and drug addiction, where dysregulation of dopaminergic systems is prevalent .
  • Another study compared this compound with other selective antagonists like (+)-S 14297 and GR 103691. While all compounds exhibited varying degrees of selectivity for D3 over D2 receptors, this compound was noted for its significant impact on prolactin secretion and striatal dopamine synthesis, further establishing its pharmacological relevance .

Properties

IUPAC Name

N-[(1-butylpyrrolidin-2-yl)methyl]-4-cyano-1-methoxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-3-4-11-25-12-7-8-17(25)15-24-22(26)20-13-16(14-23)18-9-5-6-10-19(18)21(20)27-2/h5-6,9-10,13,17H,3-4,7-8,11-12,15H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZASIQMRGPBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042603
Record name Nafadotride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149649-22-9
Record name Nafadotride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149649-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nafadotride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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